molecular formula C25H23FN2O2 B10888511 3-{[2-(2-Fluorophenyl)ethyl](4-methylphenyl)amino}-1-phenylpyrrolidine-2,5-dione

3-{[2-(2-Fluorophenyl)ethyl](4-methylphenyl)amino}-1-phenylpyrrolidine-2,5-dione

Katalognummer: B10888511
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: YETCJOMBRFPBEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-fluorophenethylamine, which is then reacted with 4-methylaniline under specific conditions to form the desired product. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Wissenschaftliche Forschungsanwendungen

3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE include:

Uniqueness

The uniqueness of 3-[(2-FLUOROPHENETHYL)-4-METHYLANILINO]-1-PHENYLDIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of fluorophenethyl and methylanilino groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C25H23FN2O2

Molekulargewicht

402.5 g/mol

IUPAC-Name

3-[N-[2-(2-fluorophenyl)ethyl]-4-methylanilino]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C25H23FN2O2/c1-18-11-13-20(14-12-18)27(16-15-19-7-5-6-10-22(19)26)23-17-24(29)28(25(23)30)21-8-3-2-4-9-21/h2-14,23H,15-17H2,1H3

InChI-Schlüssel

YETCJOMBRFPBEX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(CCC2=CC=CC=C2F)C3CC(=O)N(C3=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.